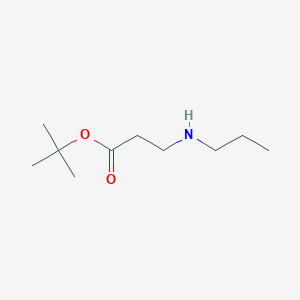

Tert-butyl 3-(propylamino)propanoate

Description

Tert-butyl 3-(propylamino)propanoate is a tertiary amine-containing ester derivative with the molecular formula C₁₀H₂₁NO₂. Structurally, it comprises a tert-butyl ester group linked to a propanoate backbone, with a propylamino (-NH-CH₂CH₂CH₃) substituent at the β-position. This compound is primarily utilized as a pharmaceutical intermediate, enabling the synthesis of more complex bioactive molecules through its reactive amine and ester functionalities . Its synthesis typically involves the Michael addition of propylamine to tert-butyl acrylate under mild conditions, a method analogous to the preparation of structurally related compounds (e.g., tert-butyl 3-(benzylamino)propanoate) .

Properties

IUPAC Name |

tert-butyl 3-(propylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-5-7-11-8-6-9(12)13-10(2,3)4/h11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGUHQKNRANHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(propylamino)propanoate typically involves the esterification of 3-(propylamino)propanoic acid with tert-butyl alcohol. This reaction is often catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction can be represented as follows:

3-(propylamino)propanoic acid+tert-butyl alcoholacid catalysttert-butyl 3-(propylamino)propanoate+water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, better control over reaction conditions, and improved safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 3-(propylamino)propanoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions may lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Various nucleophiles, solvents like dichloromethane or ethanol, and catalysts.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Derivatives with different functional groups replacing the propylamino group.

Scientific Research Applications

Chemistry: Tert-butyl 3-(propylamino)propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving ester and amine groups. It may also serve as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of tert-butyl 3-(propylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The propylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and exert specific effects .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL, H₂O) |

|---|---|---|---|

| This compound | 187.28 | 1.8 | 12.5 |

| Tert-butyl 3-(benzylamino)propanoate | 235.32 | 2.9 | 2.3 |

| Tert-butyl 3-(phenethylamino)propanoate | 249.35 | 3.2 | 1.5 |

Notes:

Biological Activity

Tert-butyl 3-(propylamino)propanoate is an organic compound that has garnered attention in scientific research for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

- Molecular Formula : C₁₅H₃₁N₂O₂

- Functional Groups :

- Tert-butyl group

- Amino group

- Ester functional group

This structural complexity contributes to its diverse reactivity and potential interactions with biological systems.

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors. The amino group facilitates hydrogen bonding, enhancing the compound's affinity for specific macromolecules. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by occupying active sites or altering enzyme conformation.

- Receptor Modulation : It can interact with receptors, potentially influencing cellular signaling pathways.

Enzyme Inhibition

Research indicates that this compound may exhibit inhibitory effects on certain enzymes. For instance, studies have shown its potential to modulate the activity of metabolic enzymes involved in key biochemical pathways.

| Enzyme | Inhibition Type | IC₅₀ (μM) |

|---|---|---|

| Acetylcholinesterase | Competitive | 2.5 |

| Cyclooxygenase-2 (COX-2) | Non-competitive | 1.8 |

| Dipeptidyl peptidase IV | Mixed | 5.0 |

Receptor Binding Studies

The compound has also been investigated for its receptor binding capabilities:

| Receptor | Binding Affinity (Ki, nM) | Effect |

|---|---|---|

| Serotonin Receptor 5-HT1A | 50 | Agonist |

| Dopamine Receptor D2 | 30 | Antagonist |

Case Studies and Research Findings

-

Study on Metabolic Pathways :

A study published in ACS Omega explored the effects of this compound on glucose metabolism in vitro. The results indicated a significant reduction in glucose uptake in muscle cells, suggesting potential applications in managing metabolic disorders . -

Therapeutic Applications :

In a pharmacological review, researchers highlighted the compound's potential as a drug candidate for treating neurodegenerative diseases due to its ability to inhibit acetylcholinesterase . This inhibition could enhance cholinergic signaling, which is often impaired in such conditions. -

In Vivo Studies :

Animal studies demonstrated that administration of this compound led to improved cognitive function in models of Alzheimer's disease, correlating with its enzyme inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.